Aluminium lithium tri-tert-butoxide hydride
Overview
Description
Reactivity and Catalytic Activity of tert-Butoxy-Aluminium Hydride Reagents
The tert-butoxy aluminium hydride reagents, including lithium aluminium hydride variants with tert-butoxy groups, have been studied for their reactivity and catalytic activities. These reagents demonstrate varying reactivity influenced by the coordinating ligand on the lithium cation. For instance, the reaction of these reagents with pyridine and amine-borane compounds has been explored, revealing potential for catalytic applications in dehydrocoupling reactions. The structural characterization of these compounds has provided insight into the nature of the hydridic species present .
Reaction with 1,4-Di-tert-butyl-1,4-diazabutadiene
The interaction of LiAlH4 with 1,4-di-tert-butyl-1,4-diazabutadiene has been investigated, leading to the formation of various aluminum hydride products. The products obtained depend on the reactants' stoichiometry and order of addition. The study includes detailed X-ray crystal structures of the resulting compounds, which help in understanding the nature of the aluminum hydride species formed during the reaction .
Anionic and Neutral Aluminum Bis(N,N'-di-tert-butylethylenediamide) Complexes
Research into the reaction of aluminum triamide with n-BuLi has yielded monomeric lithium aluminum tetraamide and its diethyl ether adduct. Further reactions with Lewis bases and HgCl2 have produced a range of complexes, including ionic and neutral paramagnetic species. The crystal structures of these complexes have been determined, providing valuable information on their molecular configurations .
Rapid Synthesis of Lithium Trialkylborohydrides
A rapid and efficient method for synthesizing lithium trialkylborohydrides has been developed using lithium aluminum hydride and trialkylboranes in the presence of triethylenediamine. This reaction is notable for its broad applicability to trialkylboranes with large steric requirements, offering a general synthesis approach for these compounds .
Selective Reduction by Lithium Bis-or Tris(dialkylamino)-aluminum Hydrides
The reducing characteristics of lithium tris(dihexylamino)aluminum hydride have been compared with other related reagents. This study provides insights into the reactivity of these reagents towards various organic functionalities, highlighting the unique reducing properties of lithium tris(dihexylamino)aluminum hydride, especially in the reduction of aromatic nitriles to aldehydes .
Reductions by Lithium Aluminum Hydride
Lithium aluminum hydride is a versatile reagent for the selective reduction of polar functional groups in organic compounds. The chapter details the types of compounds reduced, the nature of the products, and functional groups that are not affected by the reduction. This information is crucial for understanding the scope and limitations of lithium aluminum hydride as a reducing agent .
Olefin Metathesis with Lithium Aluminum Hydride
Lithium aluminum hydride has been shown to be an effective co-catalyst with tungsten hexachloride for olefin metathesis. The study establishes optimal conditions for the catalyst's use and discusses the mechanism of catalyst activation during the reaction .
Homogeneous Hydrogenation Catalyst
Lithium aluminum hydride serves as a homogeneous catalyst for the hydrogenation of certain unsaturated compounds. Deuterium tracer experiments have provided insights into the hydrogenation mechanism, including the trans addition of LAH to alkynes .
Mixed Lithium-Heavier Alkali Metal tert-Butoxides
A series of mixed lithium-heavier alkali metal tert-butoxides has been reported, all of which share a common structural motif. The study includes X-ray crystallographic analysis and ab initio MO calculations, which suggest that the formation of these heterometallic structures is energetically favorable .
Scientific Research Applications
Selective Reduction in Organic Synthesis
Aluminium lithium tri-tert-butoxide hydride exhibits significant applications in organic synthesis, particularly in the selective reduction of various organic compounds. For instance, it has been used for the quantitative and highly stereoselective reduction of cyclic, bicyclic, and open-chain Cram type ketones, demonstrating its utility in complex organic transformations (Boireau, Deberly, & Toneva, 1993).
Synthesis and Stabilization of Alkylaluminum Peroxides
Research has explored the unique properties of alkylaluminum peroxides, specifically focusing on the surprising stability of molecules that combine strong reducing and oxidizing functions. This includes the study of reactions involving tert-butoxide hydrides, which play a crucial role in the formation and stability of these compounds (Uhl & Jana, 2008).
Ring-Opening Polymerization Catalysts
In the field of polymer chemistry, aluminium lithium tri-tert-butoxide hydride is used as an initiator in ring-opening polymerization processes. For example, aluminum (III) tert-butoxide has been utilized in the polymerization of ε-caprolactone, a key step in producing certain polymers (Meelua, Bua-Own, Molloy, & Punyodom, 2012).
Development of Lithium Aluminate for Fusion Reactors
In energy research, specifically for fusion reactors, aluminium lithium tri-tert-butoxide hydride is involved in the synthesis of gamma lithium aluminate. This material is proposed as a tritium breeding material, critical for the operation of fusion reactors (Kwon & Park, 1997).
Atomic Layer Deposition for Lithium Conductive Films
The compound is also significant in the development of lithium conductive thin films, which have potential applications in lithium-permeable electrode barrier coatings and as solid electrolytes in thin-film batteries. The process of atomic layer deposition involving lithium tert-butoxide is a key method in these applications (Comstock & Elam, 2013).
Versatility in Organic Reduction Reactions
Its versatility in organic chemistry is further highlighted in the selective reduction of a wide range of polar functional groups, showcasing its potential as a convenient reagent in organic synthesis (Brown, 2011).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBVGZAVHBZXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AlLiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminium lithium tri-tert-butoxide hydride | |
CAS RN |
17476-04-9 | |
Record name | Lithium aluminum tri-tert-butoxyhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017476049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminium lithium tri-tert-butoxide hydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.